molecular formula C28H34N6O3 B11431530 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11431530
M. Wt: 502.6 g/mol
InChI Key: VKWOASKYHXKRSK-UHFFFAOYSA-N
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Description

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a diverse range of applications in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring, a benzhydryl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.

    Attachment of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other suitable reagents.

    Final Assembly: The final compound is obtained by coupling the piperazine intermediate with the purine core under appropriate conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the 7-(2-methoxyethyl) group, which may affect its chemical properties and applications.

    7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione:

Uniqueness

The uniqueness of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the piperazine ring and the purine core, along with the benzhydryl and methoxyethyl groups, makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C28H34N6O3

Molecular Weight

502.6 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C28H34N6O3/c1-30-26-25(27(35)31(2)28(30)36)34(18-19-37-3)23(29-26)20-32-14-16-33(17-15-32)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,24H,14-20H2,1-3H3

InChI Key

VKWOASKYHXKRSK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCOC

Origin of Product

United States

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